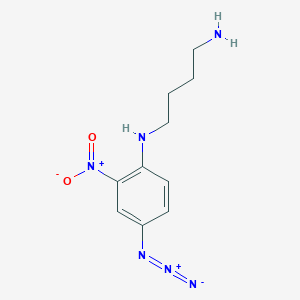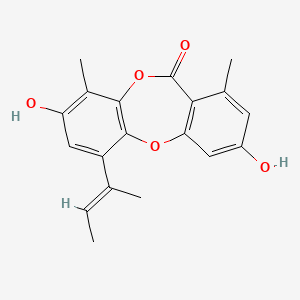
Unguinol
Übersicht
Beschreibung
Unguinol is a depsidone originally isolated from A. unguis . It is an inhibitor of pyruvate phosphate dikinase (PPDK) . It has been studied for its potential as a next-generation antibiotic .
Synthesis Analysis
The semisynthesis of unguinol involves modifications focused on the two free hydroxy groups (3-OH and 8-OH), the three free aromatic positions (C-2, C-4 and C-7), the butenyl side chain, and the depsidone ester linkage . A library of analogues was created by modifying these locations around the unguinol core .Molecular Structure Analysis
Unguinol has a molecular formula of C19H18O5 . Its average mass is 326.343 Da and its monoisotopic mass is 326.115417 Da .Chemical Reactions Analysis
The semisynthesis of unguinol involves modifications to various parts of the molecule, including the two free hydroxy groups, the three free aromatic positions, the butenyl side chain, and the depsidone ester linkage .Physical And Chemical Properties Analysis
Unguinol has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 89.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Unguinol and its derivatives have shown promising results as next-generation antibiotics. Semisynthetic modifications of unguinol have led to the creation of compounds with potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MIC 0.25–1 μg mL−1). Notably, derivatives like 3-O-(2-fluorobenzyl)unguinol have been identified as candidates for further development .
Antimicrobial Resistance Combat
The fight against antimicrobial resistance is a significant field where unguinol derivatives could play a crucial role. The semisynthesis of unguinol analogues aims to improve antibacterial potency, offering a new avenue for combating drug-resistant superbugs .
Structure-Activity Relationship (SAR) Studies
Unguinol’s structure has been modified to understand the relationship between its structure and biological activity. These SAR studies are crucial for developing more effective antibiotics by identifying which molecular modifications enhance antibacterial properties .
Pharmacophore Development
The pharmacophore of unguinol—a part of its molecular structure that is responsible for its biological activity—has been explored to develop new antibacterial agents. This involves synthesizing analogues that retain the essential features necessary for biological activity .
Chemical Synthesis and Modification
The chemical synthesis and modification of unguinol involve altering its hydroxy groups, aromatic positions, side chain, and ester linkage. This field of research is vital for creating a variety of unguinol-based compounds with enhanced therapeutic properties .
Marine Natural Products Chemistry
Unguinol is derived from marine sponges, making it a part of marine natural products chemistry. This field explores the diversity of secondary metabolites produced by marine organisms and their potential applications in medicine .
Bioinformatics and Synthetic Biology
Bioinformatics tools and synthetic biology approaches are used to activate silent biosynthetic gene clusters (BGCs) that could lead to the production of unguinol and its analogues. This application is at the intersection of technology and biology, providing new methods for antibiotic discovery .
Molecular Docking and Pharmacokinetics
Molecular docking and pharmacokinetics analyses are employed to predict how unguinol derivatives interact with bacterial proteins and to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for the preclinical development of new drugs .
Wirkmechanismus
Target of Action
Unguinol is a fungal depsidone antibiotic It has been found to show potent activity against both methicillin-susceptible and methicillin-resistant staphylococcus aureus (mrsa) .
Mode of Action
The exact mode of action of Unguinol and its analogues remains unknown . It’s suggested that this family of depsidones may act by binding to a target shared by prokaryotes, lower eukaryotes, and higher eukaryotes .
Biochemical Pathways
The semisynthetic modifications of unguinol were focused on the two free hydroxy groups (3-oh and 8-oh), the three free aromatic positions (c-2, c-4 and c-7), the butenyl side chain and the depsidone ester linkage .
Result of Action
Unguinol and its derivatives have shown potent antibacterial activity. Specifically, 3-O-(2-fluorobenzyl)unguinol and 3-O-(2,4-difluorobenzyl)unguinol showed potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MIC 0.25–1 μg mL −1) and are promising candidates for further development in vivo .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of antibiotics .
Eigenschaften
IUPAC Name |
1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIKBUIYSSQEH-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36587-59-4 | |
| Record name | Unguinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNGUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Unguinol and what are its key chemical properties?
A1: Unguinol is a fungal depsidone, meaning it is characterized by a unique 12-membered lactone ring connecting two phenolic groups. Its molecular formula is C19H18O5 and its molecular weight is 326.34 g/mol []. Spectroscopic data, including UV, IR, mass (LC-MS), and NMR (1H NMR and 2D-NMR), have been instrumental in characterizing its structure [].
Q2: How does Unguinol exert its antibacterial activity?
A2: While the exact mechanism is still under investigation, Unguinol derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential target within this bacterial species []. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.
Q3: What are the Structure-Activity Relationship (SAR) findings for Unguinol?
A3: Research suggests that modifications to the two free hydroxy groups (3-OH and 8-OH), the three free aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage influence Unguinol's biological activity []. For instance, introducing 2-fluorobenzyl and 2,4-difluorobenzyl groups at the 3-OH position significantly enhanced antibacterial potency against MRSA []. Further exploration of these modifications could lead to the development of more potent Unguinol derivatives.
Q4: Beyond its antibacterial effects, what other biological activities have been observed with Unguinol?
A4: Unguinol demonstrates inhibitory activity against Pyruvate Phosphate Dikinase (PPDK), a key enzyme in the C4 photosynthetic pathway []. This inhibition has shown a detrimental effect on a model C4 plant but not on a model C3 plant, suggesting potential herbicidal applications []. Additionally, Unguinol has been shown to stimulate glucose uptake in 3T3-L1 adipocytes, primarily through AKT-dependent GLUT4 translocation, indicating potential as a seed compound for type 2 diabetes treatment [].
Q5: What is the significance of biohalogenation in Unguinol research?
A5: Studies have explored directed biosynthesis of Unguinol through biohalogenation. Culturing the fungus Aspergillus unguis in media supplemented with potassium bromide (KBr) led to the production of novel brominated Unguinol derivatives []. Interestingly, potassium iodide (KI) supplementation primarily yielded the non-halogenated Unguinol, suggesting potential control mechanisms within the biosynthetic pathway []. This biohalogenation approach not only expands the chemical diversity of Unguinol derivatives but also provides insights into its biosynthesis.
Q6: Are there any promising Unguinol derivatives with improved pharmacological properties?
A6: Two semisynthetic derivatives, Benzguinol A and B, have shown significant promise. These compounds demonstrate potent in vitro activity against Staphylococcus aureus, including methicillin-resistant strains []. Furthermore, in vivo studies using a murine sepsis model showed that mice treated with Benzguinol A or B exhibited reduced bacterial loads and improved survival rates compared to untreated mice [].
Q7: What are the current limitations and future directions in Unguinol research?
A7: Despite promising findings, further research is needed to fully understand Unguinol's mechanisms of action, its in vivo efficacy and safety profile, and its potential for clinical translation. This includes investigating potential toxicity, long-term effects, and the development of effective delivery strategies. Exploring the potential of Unguinol and its derivatives as novel therapeutic agents for bacterial infections, cancer, and metabolic disorders requires continued research efforts.
Q8: What is the environmental significance of Unguinol?
A8: Unguinol is a natural product isolated from the fungus Aspergillus unguis, which has been found in various ecological niches, including marine environments []. While its specific ecological role remains to be fully elucidated, understanding its impact on the environment and its potential applications as a biocontrol agent or biocatalyst warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





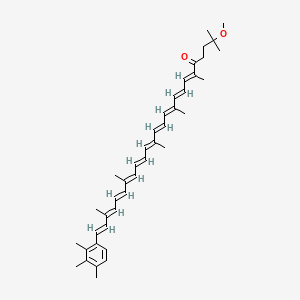
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
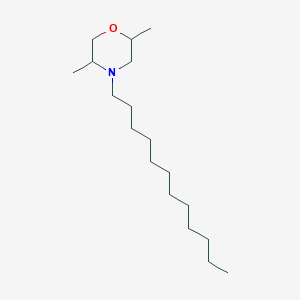
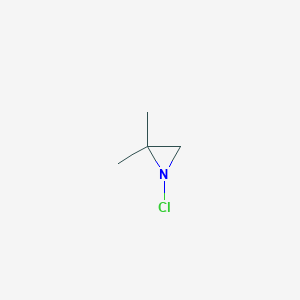
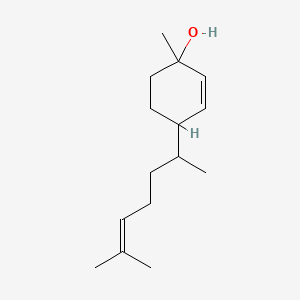


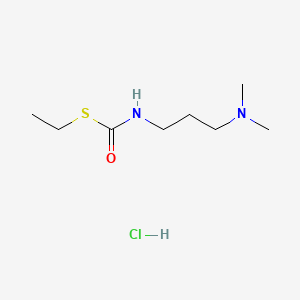
![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)
![(E)-3-[(6R,6aS)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1252396.png)
